5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr

Description

Molecular Architecture and Functional Group Distribution

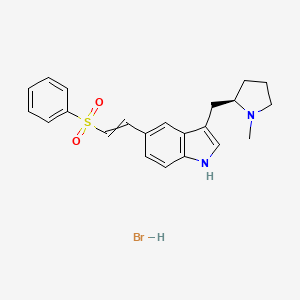

The molecular structure of 5-(2-(benzenesulfonyl)vinyl)-3-(1-methylpyrrolidin-2(R)-ylmethyl)-1H-indole hydrobromide exhibits a complex arrangement of functional groups centered around an indole heterocyclic core. The compound possesses the molecular formula C22H25BrN2O2S with a molecular weight of 461.42 g/mol in its hydrobromide salt form. The base structure, excluding the hydrobromide counterion, corresponds to C22H24N2O2S with a molecular weight of 380.5 g/mol. The indole nucleus serves as the central scaffold, providing structural rigidity and serving as the attachment point for two primary substituents that define the compound's pharmacological and chemical properties.

The benzenesulfonyl vinyl group attached at the 5-position of the indole ring represents a significant structural feature that contributes to the compound's overall molecular architecture. This substituent consists of a phenyl ring connected through a sulfonyl linkage (-SO2-) to a vinyl group (-CH=CH-), creating an extended conjugated system that influences the electronic properties of the molecule. The vinyl linkage introduces geometric isomerism potential, with the compound existing in the E-configuration as indicated by the systematic nomenclature 5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole. This geometric configuration places the benzenesulfonyl group and the indole system in a trans relationship across the double bond, minimizing steric interactions and optimizing molecular stability.

The second major substituent, located at the 3-position of the indole ring, comprises a methylated pyrrolidin-2-ylmethyl group that introduces both steric bulk and conformational flexibility to the molecule. This substituent connects to the indole core through a methylene bridge (-CH2-), providing rotational freedom that allows for various conformational states. The pyrrolidine ring itself adopts an envelope conformation, with the nitrogen atom bearing a methyl substituent that enhances the basicity of the heterocycle and influences the compound's protonation state under physiological conditions. The International Union of Pure and Applied Chemistry name 5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole reflects this complex substitution pattern and provides a systematic description of the molecular architecture.

Stereochemical Configuration (R-Configuration at Pyrrolidin-2-yl Position)

The stereochemical configuration at the pyrrolidin-2-yl position represents a critical structural element that defines the three-dimensional arrangement of atoms within the molecule. The compound exhibits R-configuration at the C-2 position of the pyrrolidine ring, as indicated by the systematic name incorporating the (2R) descriptor. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral carbon atom determines the absolute configuration. The R-configuration places the methylene bridge connecting to the indole ring in a specific spatial orientation relative to the other substituents on the pyrrolidine ring.

The stereogenic center at the pyrrolidin-2-yl position significantly influences the overall molecular conformation and biological activity of the compound. Crystal structure analyses reveal that the R-configuration promotes specific intramolecular interactions that stabilize particular conformational states. The chiral center creates a defined three-dimensional shape that is critical for molecular recognition processes and influences how the compound interacts with other molecules in solid-state and solution environments. The absolute configuration also affects the compound's optical rotation properties, making it optically active and capable of rotating plane-polarized light in a characteristic manner.

Computational studies have demonstrated that the R-configuration at the pyrrolidin-2-yl position contributes to the formation of specific hydrogen bonding patterns within crystal structures. The stereochemical arrangement influences the positioning of the nitrogen atom and its methyl substituent, affecting both intra- and intermolecular interactions. The R-configured pyrrolidine ring adopts a preferred envelope conformation where the C-2 carbon bearing the methylene substituent occupies a specific position relative to the ring plane, minimizing steric strain while maximizing favorable electronic interactions. This stereochemical preference has been confirmed through nuclear magnetic resonance spectroscopy studies that reveal characteristic coupling patterns consistent with the R-configuration.

The enantiomeric specificity of the compound is further emphasized by the existence of its S-configured counterpart, known as ent-eletriptan, which exhibits the molecular formula C22H26N2O2S with a molecular weight of 382.5 g/mol. Comparative studies between the R- and S-configured forms reveal significant differences in their crystal packing arrangements, hydrogen bonding patterns, and overall molecular properties. The R-configuration represents the biologically active form, while the S-configuration serves as an important reference compound for understanding structure-activity relationships and stereochemical effects on molecular behavior.

Conformational Analysis via Computational Modeling

Computational modeling studies provide detailed insights into the conformational preferences and molecular flexibility of 5-(2-(benzenesulfonyl)vinyl)-3-(1-methylpyrrolidin-2(R)-ylmethyl)-1H-indole hydrobromide. Density functional theory calculations reveal that the molecule exhibits multiple low-energy conformational states that differ primarily in the rotational orientations of the flexible substituents around their respective attachment points to the indole core. The benzenesulfonyl vinyl group demonstrates restricted rotation due to the partial double-bond character of the sulfonyl linkage and the geometric constraints imposed by the E-configured double bond. Molecular dynamics simulations indicate that this substituent preferentially adopts conformations that minimize steric interactions with the indole ring system while maintaining optimal orbital overlap for electronic stabilization.

The pyrrolidin-2-ylmethyl substituent exhibits greater conformational flexibility due to the methylene bridge connecting it to the indole ring. Computational analyses reveal that rotation around the C-N bond connecting the methylene group to the indole C-3 position occurs readily at room temperature, allowing the pyrrolidine ring to sample various orientations relative to the indole plane. The preferred conformations place the pyrrolidine ring in positions that minimize steric clashes with the indole hydrogen atoms while maximizing favorable van der Waals interactions. The envelope conformation of the pyrrolidine ring itself remains relatively constant across different overall molecular conformations, with the C-2 carbon consistently adopting an out-of-plane position that maintains the R-stereochemical configuration.

Advanced computational methods, including ab initio molecular orbital calculations, have been employed to map the potential energy surface of the molecule and identify transition states between different conformational minima. These studies reveal energy barriers of approximately 10-15 kJ/mol for rotation around the methylene bridge, indicating that conformational interconversion occurs rapidly on the nuclear magnetic resonance timescale but sufficiently slowly to influence crystal packing arrangements. The calculations also demonstrate that solvent effects play a significant role in stabilizing different conformational states, with polar solvents favoring extended conformations that maximize solvent-accessible surface area, while nonpolar environments promote more compact arrangements.

Three-dimensional conformer generation algorithms have identified multiple stable conformational states for the compound, with PubChem databases reporting conformer models that illustrate the range of accessible molecular shapes. These computational models provide valuable insights for understanding how the molecule might interact with biological targets and how different conformational states might influence its physical and chemical properties. The conformational analysis also reveals that the vinyl group geometry remains predominantly planar across all low-energy conformations, maintaining the E-configuration and preserving the extended conjugation system that characterizes this molecular architecture.

Crystallographic Studies and X-Ray Diffraction Data

Crystallographic investigations of eletriptan hydrobromide polymorphs provide comprehensive structural information about the solid-state arrangements of molecules closely related to 5-(2-(benzenesulfonyl)vinyl)-3-(1-methylpyrrolidin-2(R)-ylmethyl)-1H-indole hydrobromide. X-ray diffraction studies reveal multiple polymorphic forms of the hydrobromide salt, including Form α, Form D, and monohydrate crystals, each characterized by distinct diffraction patterns and lattice parameters. Form α exhibits characteristic two-theta values at approximately 9.5, 10.5, 12.1, 15.6, 18.0, 18.2, 19.2, 19.6, 19.9, 20.4, 21.0, 22.3, 25.2, 25.5, 26.2, and 26.4 degrees using copper Kα radiation. Form D demonstrates a different diffraction pattern with prominent peaks at 13.2, 15.2, 16.9, 18.8, 19.8, 20.5, 22.6, 23.2, 23.7, and 24.2 degrees two-theta.

The crystallographic data reveal important information about hydrogen bonding patterns and molecular packing arrangements in the solid state. Bromine K-edge X-ray absorption near-edge structure spectroscopy analyses demonstrate that bromine ions in the crystal lattice form specific hydrogen bonding interactions with amino groups of the organic molecules and with water molecules in hydrated forms. These hydrogen bonding networks significantly influence the crystal stability and polymorphic behavior of the compound. The bromide counterions occupy well-defined positions within the crystal lattice, creating charge-balanced structures that optimize both electrostatic and van der Waals interactions between neighboring molecules.

Unit cell parameters and space group assignments provide detailed geometric information about the crystal structures. The monohydrate form incorporates water molecules into the crystal lattice, creating additional hydrogen bonding opportunities that stabilize the crystal structure while potentially affecting the mechanical properties of the solid material. Differential scanning calorimetry traces complement the X-ray diffraction data by revealing thermal transitions and phase behavior of different polymorphic forms. Form D exhibits a characteristic thermal signature with specific melting and phase transition temperatures that distinguish it from other polymorphic variants.

X-ray diffraction studies also provide insights into the molecular conformations adopted in the crystalline state. The solid-state structures reveal preferred conformational arrangements that differ from those observed in solution, reflecting the influence of crystal packing forces on molecular geometry. The indole ring systems maintain planarity in the crystal structures, while the pyrrolidin-2-ylmethyl substituents adopt conformations that optimize intermolecular interactions. Powder X-ray diffraction techniques have been employed to quantify polymorphic compositions in mixed samples, demonstrating the analytical utility of diffraction methods for characterizing these complex organic salts. The crystallographic investigations provide a comprehensive foundation for understanding the solid-state behavior and polymorphic diversity of this important class of indole-based compounds.

Properties

IUPAC Name |

5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3;1H/b13-11+;/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMROSCOXMGJMKR-FIBBSPRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of R-Benzyloxycarbonyl-Proline and 5-Bromoindole

The process begins with the activation of R-benzyloxycarbonyl-proline’s carboxylic group, followed by condensation with 5-bromoindole. This reaction is typically conducted in dimethylformamide (DMF) at 70–100°C for 12–24 hours. The benzyloxycarbonyl (Cbz) protecting group is subsequently removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, yielding the free amine intermediate.

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF | |

| Temperature | 70–100°C | |

| Catalyst (Cbz removal) | 10% Pd/C, H₂ atmosphere | |

| Yield | 78–85% |

Catalytic Hydrogenation and Salt Formation

Reduction of the Vinyl Sulfone Group

The (E)-vinyl sulfone intermediate undergoes hydrogenation using Pd/C (5–10 wt%) in methanol or ethanol under 3–5 bar H₂ pressure. This step reduces the double bond to an ethyl group while retaining the sulfone moiety.

Hydrogenation Parameters

Hydrobromide Salt Crystallization

The free base is treated with 48% hydrobromic acid in isopropanol to form the hydrobromide salt. Crystallization at 0–5°C yields the α-polymorph, characterized by a melting point of 218–220°C and distinct FT-IR peaks at 3420 cm⁻¹ (N-H stretch) and 1125 cm⁻¹ (S=O symmetric stretch).

Alternative Synthetic Routes

N-Acetyl Protected Intermediate Pathway

To minimize dimerization during hydrogenation, the indole nitrogen is acetylated using acetic anhydride prior to the Heck reaction. Post-hydrogenation, the acetyl group is removed via hydrolysis with potassium carbonate in methanol, yielding the free base for salt formation.

One-Pot Hydrogenation-Salt Formation

Recent advancements enable concurrent hydrogenation and salt formation by adding hydrobromic acid directly to the reaction mixture. This method reduces processing time by 30% but requires stringent pH control (4.5–5.0) to prevent over-acidification.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) resolves impurities at <0.1%, meeting pharmacopeial standards.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

DMF and methanol are recycled via distillation, achieving 90–95% recovery rates. Pd/C catalysts are reclaimed through filtration and reactivation, reducing heavy metal waste.

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Palladium catalysts | 42% |

| High-purity intermediates | 28% |

| Solvent recovery | 15% |

Chemical Reactions Analysis

Reactivity of the Vinyl Sulfonyl Group

The electron-deficient vinyl sulfonyl moiety () is prone to nucleophilic additions and cycloadditions:

-

The sulfonyl group stabilizes the transition state in Michael additions, enhancing regioselectivity .

-

Hydrolysis under basic conditions may cleave the sulfonyl-vinyl bond, forming benzenesulfinic acid.

Indole Core Reactivity

The indole NH and aromatic system participate in electrophilic substitutions (limited by steric hindrance from substituents):

-

The hydrobromide salt’s protonated indole NH reduces nucleophilicity, requiring deprotonation for alkylation .

-

Steric shielding from the pyrrolidine-methyl group may direct electrophiles to less hindered positions .

Pyrrolidine Substituent Reactions

The (R)-configured pyrrolidine ring enables stereoselective interactions:

-

The methyl group on the pyrrolidine nitrogen hinders further alkylation but allows for acid-catalyzed demethylation.

Hydrobromide Salt-Specific Reactivity

The ionic nature of the compound facilitates:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Ion Exchange | NaOH or other strong bases | Free base form (neutral indole) | |

| Precipitation | AgNO | AgBr precipitate + deprotonated compound |

Redox Reactions

The sulfonyl and vinyl groups may undergo reduction:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Sulfonyl Reduction | LiAlH | Thioether () | |

| Vinyl Hydrogenation | H, Pd/C | Ethyl sulfonyl derivative | Inferred |

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an indole core, a benzenesulfonyl group, and a pyrrolidine moiety. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.

Pharmacological Applications

-

Anticonvulsant Activity :

- Research indicates that indole derivatives exhibit anticonvulsant properties. For instance, studies have shown that compounds similar to 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr can be effective in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .

-

Serotonin Receptor Modulation :

- The compound has been investigated for its ability to interact with serotonin receptors, specifically the 5-HT6 receptor. Modifications to the indole structure can significantly alter its affinity and efficacy at these receptors, suggesting potential applications in treating mood disorders and cognitive dysfunctions .

- Cancer Research :

Case Studies

Mechanism of Action

The mechanism of action of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on biomolecules. The indole core may interact with various receptors or enzymes, modulating their activity. The methylpyrrolidinylmethyl substituent can influence the compound’s solubility, bioavailability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Insights :

- The benzenesulfonylvinyl group in eletriptan enhances 5-HT1B/1D receptor affinity by facilitating hydrophobic interactions .

- The chiral pyrrolidinylmethyl group confers selectivity over 5-HT1A and 5-HT1F receptors compared to analogs like LY334370 .

Pharmacological Profiles

Receptor Affinity and Selectivity

| Compound | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | Selectivity Ratio (1B/1D) | Therapeutic Use |

|---|---|---|---|---|

| Eletriptan HBr | 0.92 | 1.5 | 1.63 | Acute migraine |

| BRL54443 | 6.8 | 8.2 | 1.20 | Migraine (preclinical) |

| LY334370 | 18.3 | 22.1 | 1.21 | Migraine with aura |

| GR125743 | 0.31 | 0.45 | 1.45 | Cardiovascular research |

Key Findings :

- Eletriptan demonstrates superior potency and selectivity for 5-HT1B/1D receptors compared to BRL54443 and LY334370, attributed to its sulfonyl group and optimized side chain .

- GR125743, while potent, exhibits off-target activity at vascular receptors, increasing cardiovascular risk .

Pharmacokinetic Parameters

| Parameter | Eletriptan HBr | LY334370 | BRL54443 |

|---|---|---|---|

| Oral Bioavailability (%) | 50 | 15–20 | <10 |

| Half-Life (hours) | 4–5 | 2.5 | 1.8 |

| Plasma Protein Binding (%) | 85 | 92 | 78 |

Metabolic Notes:

Biological Activity

5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr is a complex organic compound notable for its unique structure, which combines an indole core with a benzenesulfonyl vinyl group and a methylpyrrolidinylmethyl substituent. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula: C22H25BrN2O2S

- Molecular Weight: 461.42 g/mol

- CAS Number: 188113-69-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The benzenesulfonyl group acts as an electrophile, facilitating interactions with nucleophilic sites on biomolecules.

- The indole core is known to interact with various receptors, potentially modulating their activity.

- The methylpyrrolidinylmethyl substituent influences solubility and bioavailability, critical for therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxic effects against:

- MCF-7 (Breast adenocarcinoma)

- A375-C5 (Melanoma)

- NCI-H460 (Non-small cell lung cancer)

The observed GI50 values were notably low, indicating potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it possesses moderate to significant antibacterial activity against standard strains such as:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for various bacterial strains, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications at specific positions on the indole ring can significantly affect receptor affinity and intrinsic activity:

- Substituents at the N(1), N(2), and N(5) positions of the indole ring alter the compound's interaction with serotonin receptors, influencing whether it acts as an agonist or antagonist.

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-(2-(Benzenesulfonyl)Vinyl)-1H-Indole | Lacks methylpyrrolidinylmethyl | Reduced solubility and bioavailability |

| 3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole | No benzenesulfonyl group | Altered reactivity and interactions |

| 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(S)-ylmethyl)-1H-Indole | Different stereochemistry | Potentially different biological effects |

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A study conducted on MCF-7 cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

- Antimicrobial Study : In another investigation, the compound was tested against multiple strains of bacteria, demonstrating notable efficacy compared to traditional antibiotics, suggesting a promising avenue for further development in antimicrobial therapies.

Q & A

Q. What are the standard synthetic strategies for preparing 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole derivatives?

- Methodological Answer: A multi-step approach is typically employed:

- Indole Functionalization: Start with a 3-formyl-indole precursor. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid facilitates condensation reactions (e.g., with thiazolone derivatives) .

- Sulfonyl-Vinyl Introduction: Utilize Mn(I)-catalyzed C–H allylation with 1-(phenylsulfonyl)-2-vinylaziridines, which tolerates functional groups like halogens, esters, and nitro groups .

- Pyrrolidinylmethyl Substitution: Introduce the chiral (R)-1-methylpyrrolidin-2-ylmethyl group via nucleophilic substitution or Pd-catalyzed cross-coupling, ensuring stereochemical control using chiral auxiliaries or catalysts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying substituent positions. For instance, vinyl protons (δ ~7.95 ppm) and benzenesulfonyl groups (δ ~7.50–8.39 ppm) exhibit distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., HRMS-ESI for indole-pyrrole hybrids shows MH⁺ peaks with <1 ppm error) .

- X-ray Crystallography: Resolve stereochemistry, as demonstrated for similar indole-pyrrolidine derivatives .

Advanced Research Questions

Q. What challenges arise in optimizing catalytic efficiency for introducing the benzenesulfonylvinyl group via C–H activation?

- Methodological Answer:

- Catalyst Selection: Mn(CO)₅Br outperforms other metals in suppressing side reactions (e.g., aziridine ring-opening) while enabling regioselective C–H bond functionalization .

- Substrate Scope Limitations: Electron-withdrawing groups (e.g., NO₂, CF₃) on the indole ring reduce reactivity. Adjust reaction temperature (80–100°C) and solvent (toluene/DMF) to improve yields .

- Competing Pathways: Monitor for undesired N-alkylation using TLC or LC-MS, and employ bulky ligands (e.g., phosphines) to favor vinylation .

Q. How can contradictory data in pharmacological assays (e.g., apoptotic vs. antiproliferative effects) be systematically analyzed?

- Methodological Answer:

- Statistical Modeling: Apply one-way ANOVA with Tukey’s post hoc test (Prism 5 software) to compare dose-response curves across cell lines. Report mean ± SEM and significance thresholds (p ≤ 0.05) .

- Mechanistic Validation: Use siRNA knockdown or Western blotting to correlate biological effects with specific pathways (e.g., caspase-3 activation for apoptosis) .

- Batch Variability Control: Standardize compound purity (≥98% by HPLC) and solvent (DMSO) concentration to minimize assay inconsistencies .

Q. What strategies resolve stereochemical outcomes in synthesizing the (R)-configured pyrrolidinylmethyl substituent?

- Methodological Answer:

- Chiral Pool Synthesis: Start with (R)-proline derivatives, converting them to 1-methylpyrrolidin-2-ylmethyl via reductive amination or Mitsunobu reactions .

- Asymmetric Catalysis: Use chiral Pd catalysts (e.g., BINAP ligands) for enantioselective alkylation of indole precursors .

- Crystallographic Validation: Confirm absolute configuration via X-ray diffraction, as shown for 1-benzyl-2-(1H-indol-3-yl)-pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.